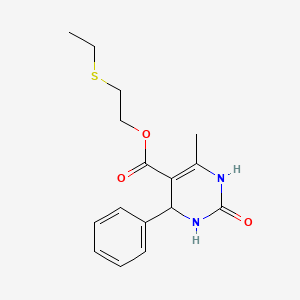
2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds exhibit a wide spectrum of biological activities and are of significant interest in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles . The product can be obtained with a high yield using this method.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst, methylene chloride for extraction, and acetone for solvent removal . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications. It is used in medicinal chemistry for the development of anticancer drugs, as it has been shown to inhibit enzymes involved in the separation of genetic material during mitosis, leading to cell cycle arrest and apoptosis . Additionally, it has applications in the synthesis of other heterocyclic compounds and in the study of their pharmacological effects .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds also exhibit a wide spectrum of biological activities and are used in medicinal chemistry for the development of various drugs . the unique structural features of this compound, such as the presence of the ethylsulfanyl group, contribute to its specific biological activities and pharmacological effects.
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-ethylsulfanylethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-3-22-10-9-21-15(19)13-11(2)17-16(20)18-14(13)12-7-5-4-6-8-12/h4-8,14H,3,9-10H2,1-2H3,(H2,17,18,20) |
Clé InChI |
QNULITMJWVFHNO-UHFFFAOYSA-N |
SMILES canonique |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)
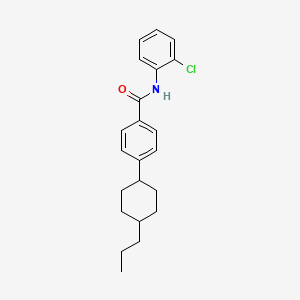
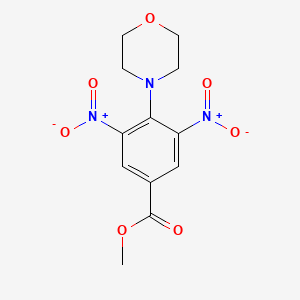
![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
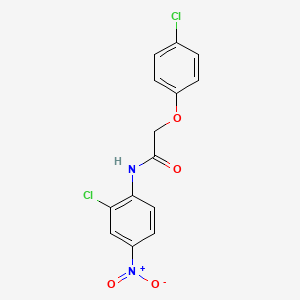
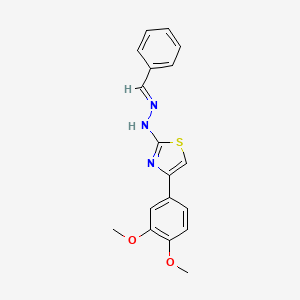
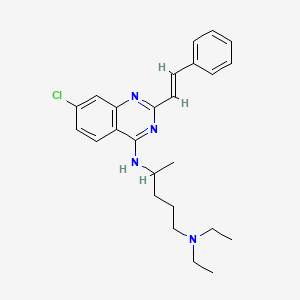
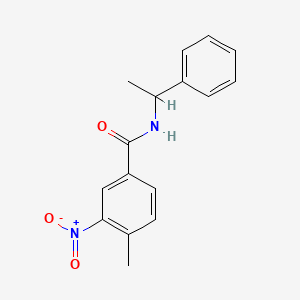
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)

